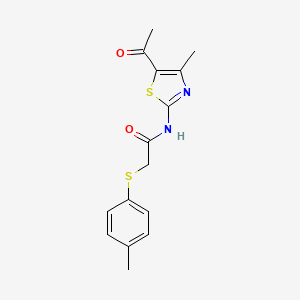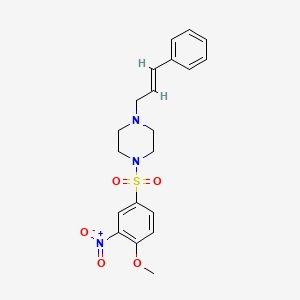
N-(3-metilfenil)-1,1-dioxo-2,3-dihidrotiofeno-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is an organic compound that belongs to the class of thiophenes. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound also features a 3-methylphenyl group attached to the nitrogen atom and a sulfone group (1,1-dioxo) attached to the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Aplicaciones Científicas De Investigación
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylamine with a thiophene derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as sulfonation and amination. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenes with reduced sulfur groups.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Mecanismo De Acción
The mechanism of action of 3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfone group can participate in redox reactions, influencing cellular processes. The aromatic ring allows for interactions with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-2-amine
- N-(4-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-4-amine
Uniqueness
3-[(3-Methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is unique due to the specific position of the methyl group on the phenyl ring and the sulfone group on the thiophene ring. These structural features influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-9-3-2-4-10(7-9)12-11-5-6-15(13,14)8-11/h2-7,11-12H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKVNLXLFGUEFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CS(=O)(=O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2354901.png)

![1-cyclopentyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2354905.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(3-hydroxypiperidin-1-yl)methanone](/img/structure/B2354908.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2354910.png)
![2-({2-[(4-chlorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2354911.png)
![5-chloro-1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2354913.png)


![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)


